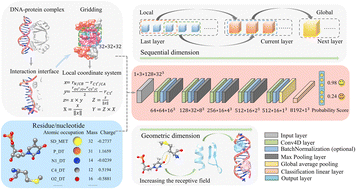Evaluation of DNA–protein complex structures using the deep learning method†
Physical Chemistry Chemical Physics Pub Date: 2023-11-24 DOI: 10.1039/D3CP04980A
Abstract
Biological processes such as transcription, repair, and regulation require interactions between DNA and proteins. To unravel their functions, it is imperative to determine the high-resolution structures of DNA–protein complexes. However, experimental methods for this purpose are costly and technically demanding. Consequently, there is an urgent need for computational techniques to identify the structures of DNA–protein complexes. Despite technological advancements, accurately identifying DNA–protein complexes through computational methods still poses a challenge. Our team has developed a cutting-edge deep-learning approach called DDPScore that assesses DNA–protein complex structures. DDPScore utilizes a 4D convolutional neural network to overcome limited training data. This approach effectively captures local and global features while comprehensively considering the conformational changes arising from the flexibility during the DNA–protein docking process. DDPScore consistently outperformed the available methods in comprehensive DNA–protein complex docking evaluations, even for the flexible docking challenges. DDPScore has a wide range of applications in predicting and designing structures of DNA–protein complexes.


Recommended Literature
- [1] A Cr3+ luminescence based ratiometric optical laser power meter†
- [2] Bacteriophage inactivation as a function of ferrous iron oxidation†
- [3] A rapid spectrofluorimetric method for the determination of malondialdehyde in human plasma after its derivatization with thiobarbituric acid and vortex assisted liquid–liquid microextraction
- [4] Design, synthesis, and characterisation of glyoxylamide-based short peptides as self-assembled gels†
- [5] Chiral chromane[4]arenes synthesised by cycloaddition reactions of o-quinomethine resorcin[4]arenes†
- [6] Inside front cover
- [7] Control of the rectifying effect and direction by redox asymmetry in Rh2-based molecular diodes†
- [8] Molten salt synthesis, visible and near-IR region spectral properties of europium or neodymium doped CoNb2O6 columbite niobate
- [9] Characteristics of wear particles and wear behavior of retrieved PEEK-on-HXLPE total knee implants: a preliminary study†
- [10] High throughput extraction of plasma using a secondary flow-aided inertial microfluidic device†










